N-(3-methoxypropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
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Overview
Description
N-(3-methoxypropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as MPPI, is a chemical compound that has shown promising results in scientific research studies. It belongs to the class of isoxazolecarboxamides and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of MPPI is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning and memory, anxiety, and depression. By modulating this receptor, MPPI may exert its therapeutic effects.
Biochemical and Physiological Effects:
MPPI has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex. It also increases the release of glutamate in the hippocampus. These neurotransmitters are involved in various physiological processes such as cognition, mood, and behavior. MPPI has also been shown to increase neurogenesis in the hippocampus, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using MPPI in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation is that MPPI has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on MPPI. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders such as bipolar disorder and addiction. Another area of interest is the development of more potent and selective modulators of the mGluR5 receptor. Additionally, research on the pharmacokinetics and pharmacodynamics of MPPI can provide valuable information for its clinical development.
Synthesis Methods
The synthesis of MPPI involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure MPPI.
Scientific Research Applications
MPPI has been studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. MPPI has also been studied as a potential treatment for cognitive impairment associated with aging and Alzheimer's disease. In addition, MPPI has been shown to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-13(15(18)16-9-6-10-19-2)14(17-20-11)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNGONSGAOXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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